molecular formula C21H21F2N3O2S2 B2462022 3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1260938-99-5

3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2462022
CAS No.: 1260938-99-5
M. Wt: 449.53
InChI Key: QVUQZNGULMLPRZ-UHFFFAOYSA-N
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Description

3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H21F2N3O2S2 and its molecular weight is 449.53. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,5-difluorophenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2S2/c1-2-15-5-3-4-7-25(15)18(27)12-30-21-24-17-6-8-29-19(17)20(28)26(21)16-10-13(22)9-14(23)11-16/h6,8-11,15H,2-5,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUQZNGULMLPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article explores its biological activity, focusing on its mechanism of action, efficacy in various cancer models, structure-activity relationships (SAR), and relevant case studies.

The compound is primarily investigated for its role as an EZH2 inhibitor , a protein involved in gene silencing that is often overexpressed in various cancers. Inhibition of EZH2 can lead to reactivation of tumor suppressor genes and subsequent suppression of tumor growth. The thieno[3,2-d]pyrimidine scaffold is known to interact with the active site of EZH2, disrupting its function and leading to apoptosis in cancer cells.

Antitumor Activity

In a study evaluating the antiproliferative effects of thieno[3,2-d]pyrimidine derivatives, the compound demonstrated significant activity against several cancer cell lines:

Cell Line IC50 (μM) Notes
SU-DHL-60.55High sensitivity to the compound
WSU-DLCL-20.95Notable reduction in cell viability
K5621.68Effective against leukemia cells
HEK293TCC50 = 15.09Low toxicity observed

These results indicate that the compound has a potent antitumor effect with relatively low toxicity toward normal cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Preliminary SAR studies indicate that modifications to the piperidine and thieno[3,2-d]pyrimidine moieties significantly influence biological activity:

  • Piperidine Modifications : Variants with different substituents on the piperidine ring showed varying degrees of potency, with certain substitutions enhancing binding affinity to EZH2.
  • Thieno[3,2-d]pyrimidine Variations : Alterations in the substituents on the thieno ring were found to affect the compound's ability to inhibit EZH2 effectively.

In Vitro Studies

In vitro assays have shown that the compound significantly inhibits cell proliferation in models of non-small cell lung cancer (NSCLC) and lymphoma. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in NSCLC cell lines comparable to established EZH2 inhibitors .

In Vivo Efficacy

In vivo studies using xenograft models demonstrated that administration of the compound led to substantial tumor regression compared to controls. Tumors treated with this compound exhibited increased apoptosis and decreased proliferation markers .

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